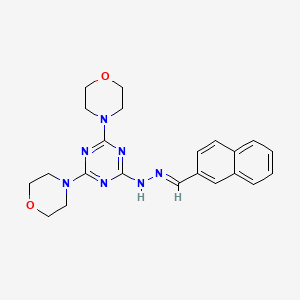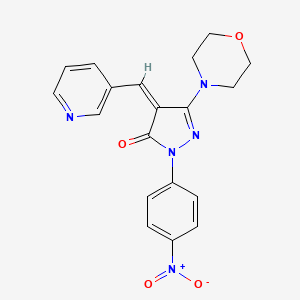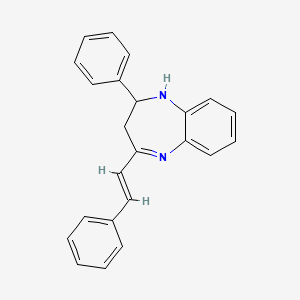![molecular formula C23H16N2S2 B3858864 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B3858864.png)
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile
Descripción general
Descripción
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of novel anti-cancer drugs. In material science, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been used as a building block for the synthesis of functional materials, such as fluorescent polymers and liquid crystals. In organic electronics, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cancer cell proliferation. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile can prevent cancer cells from dividing and spreading.
Biochemical and Physiological Effects:
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects, including anti-cancer properties, anti-inflammatory properties, and antioxidant properties. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, which can prevent the growth and spread of tumors. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is its potential as a novel anti-cancer drug. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to exhibit potent anti-cancer properties, making it a promising candidate for further development. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to have a variety of other potential applications in material science and organic electronics. However, one of the limitations of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile. One area of interest is the development of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile-based anti-cancer drugs. Further research is needed to optimize the synthesis of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile and to determine its efficacy and safety as a drug candidate. Additionally, there is potential for 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile to be used as a building block for the synthesis of novel functional materials. Further research is needed to explore the full potential of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile in this area. Finally, there is potential for 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile to be used as a hole-transporting material in organic electronics. Further research is needed to optimize the performance of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile in this application.
Propiedades
IUPAC Name |
(Z)-3-(5-methylthiophen-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2S2/c1-16-7-12-21(27-16)13-20(14-24)23-25-22(15-26-23)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-13,15H,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNTCKNELVDMD-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-biphenylyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858798.png)
![4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858806.png)
![3-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858822.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B3858830.png)


![3-{[4-(dimethylamino)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858838.png)
![1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858853.png)

amino]-2-hydroxypropyl}sulfamate](/img/structure/B3858866.png)
![3-[(4-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3858878.png)
![2-methyl-8-{[(E)-2-phenylvinyl]sulfonyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3858882.png)